molecular formula C₂₀H₂₄N₂O₃ B1140781 Quinine N-Oxide CAS No. 109906-48-1

Quinine N-Oxide

Cat. No.: B1140781
CAS No.: 109906-48-1
M. Wt: 340.42
InChI Key:
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Description

®-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[222]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol is a cinchona alkaloid derivative This compound is known for its unique structure, which includes a quinoline moiety and a quinuclidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol typically involves the reaction of quinine with sodium tetraphenyl borate in deionized water at room temperature. This ion-pair reaction is considered a green chemistry approach . The solid complex formed is characterized by various physicochemical methods to confirm its structure and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and ion-pair reactions can be scaled up for industrial applications, ensuring efficient and environmentally friendly production processes.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The quinoline and quinuclidine moieties can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to induce chirality in various chemical reactions, making it valuable in the production of enantiomerically pure compounds.

Biology

Biologically, the compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains .

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its antimicrobial properties make it a candidate for the development of new antibiotics.

Industry

In the industrial sector, the compound’s chiral properties are utilized in the synthesis of pharmaceuticals and other fine chemicals. Its ability to act as a chiral catalyst makes it valuable in the production of enantiomerically pure products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ®-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol lies in its oxido-azoniabicyclo structure, which imparts distinct chemical and biological properties. This structure enhances its ability to interact with biological targets, making it more effective as an antimicrobial agent compared to similar compounds.

Properties

IUPAC Name

(R)-[(2S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19-,20+,22?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDIZKMXQMCCAA-RMWGNABNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3CC4CC[N+]3(C[C@@H]4C=C)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the primary methods for synthesizing (R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol, and how do they differ in terms of chemoselectivity?

A1: Two main methods have been reported for synthesizing (R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol, also known as Quinine N-oxide:

  • Palladium-catalyzed Oxidation: This method utilizes hydrogen peroxide as the oxidizing agent in the presence of palladium chloride (PdCl2) as a catalyst. While this approach effectively produces this compound as the major product, it can lead to further oxidation at the quinoline moiety and the secondary alcohol at C-9, resulting in trace byproducts. []
  • Ozone Oxidation: This method employs ozone as the oxidizing agent and offers superior chemoselectivity compared to the palladium-catalyzed approach. By controlling the ozone concentration, researchers can selectively oxidize the quinuclidine moiety to produce this compound with minimal formation of byproducts. []

Q2: How is the structure of this compound confirmed, and what insights do these analyses provide?

A2: Researchers utilize a combination of spectroscopic techniques to elucidate the structure of this compound:

  • NMR Spectroscopy: Both 1H-NMR and 13C-NMR, including 2D-NMR experiments, provide detailed information about the hydrogen and carbon environments within the molecule, confirming the presence of the N-oxide group and other structural features. []
  • Mass Spectrometry: This technique helps determine the molecular weight of the synthesized compound, further supporting the successful formation of this compound. []
  • Infrared Spectroscopy: Analysis of the infrared spectrum provides information about the functional groups present in the molecule, corroborating the presence of the N-oxide moiety. []

Q3: What is the significance of this compound as a urinary metabolite?

A3: Research indicates that this compound is identified as a urinary component following the consumption of beverages containing quinine. [] This finding suggests that the human body can metabolize quinine, leading to the formation of this compound. While the specific implications of this metabolic pathway are not fully elucidated in the provided research, it highlights the potential relevance of this compound in understanding the pharmacokinetics and metabolism of quinine-containing substances.

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